ethyl 2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
Description
Ethyl 2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a synthetic organic compound featuring a tetrahydrothienopyridine core substituted with a sulfamoyl benzamido group and a methyl substituent at the 6-position. Its molecular complexity arises from the integration of multiple functional groups, including a sulfonamide moiety, an ester group, and a bicyclic heteroaromatic system. This compound is of interest in medicinal chemistry due to its structural resemblance to pharmacologically active thienopyridine derivatives, which are known for their roles in modulating enzyme activity or receptor binding .
Properties
IUPAC Name |
ethyl 2-[[4-[butyl(methyl)sulfamoyl]benzoyl]amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O5S2/c1-5-7-13-26(4)33(29,30)17-10-8-16(9-11-17)21(27)24-22-20(23(28)31-6-2)18-12-14-25(3)15-19(18)32-22/h8-11H,5-7,12-15H2,1-4H3,(H,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIOFVWUIZLASHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a complex sulfonamide-based compound with significant potential in biological applications. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its pharmacological properties.
Chemical Structure and Properties
The compound features a unique molecular structure that includes a thieno[2,3-c]pyridine core, a benzamido group, and a sulfamoyl moiety. Its IUPAC name reflects this complexity:
| Property | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₈H₂₃N₃O₄S₂ |
| Molecular Weight | 395.52 g/mol |
Antimicrobial Activity
Recent studies have demonstrated that sulfonamide derivatives exhibit substantial antimicrobial properties. For instance, compounds similar to this compound have been screened against various pathogens:
- Bacterial Strains : Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Streptococcus pyogenes.
- Fungal Strains : Candida albicans, Aspergillus flavus, and Trichophyton mentagrophytes.
In one study, several synthesized compounds showed significant inhibition against these microorganisms, suggesting that the compound may possess similar efficacy .
The mechanism of action for this class of compounds typically involves the inhibition of bacterial folate synthesis by targeting dihydropteroate synthase (DHPS). The sulfamoyl group in the compound is crucial for its interaction with the active site of the enzyme, leading to competitive inhibition. This mechanism is supported by structural studies that reveal strong binding affinities to target enzymes .
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial activity of various sulfonamide derivatives against multidrug-resistant strains. The results indicated that modifications to the benzamido and sulfamoyl groups significantly enhanced antimicrobial potency .
- Antifungal Activity : Another investigation focused on antifungal properties where derivatives were tested against clinical isolates of fungi. The results highlighted that certain structural modifications led to improved activity against resistant fungal strains .
Toxicity and Safety Profile
While evaluating the biological activity of this compound, it is essential to consider its toxicity profile. Preliminary toxicity assessments suggest a favorable safety margin; however, comprehensive toxicological studies are necessary to confirm these findings before clinical applications.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Differences
The compound’s closest analogs differ primarily in substituents on the tetrahydrothienopyridine ring or the sulfamoyl benzamido group. For example:
- Ethyl 2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide (CAS: 449768-49-4): This analog replaces the 6-methyl group with an isopropyl substituent and substitutes the ester group (-COOEt) with a carboxamide (-CONH₂) at position 3 .
- Zygocaperoside and Isorhamnetin-3-O-glycoside: While structurally distinct (flavonoid derivatives), these compounds share functional group complexity, such as glycosidic and sulfonamide moieties, but lack the bicyclic thienopyridine scaffold .
Table 1: Comparative Structural Features
| Compound Name | Core Structure | Substituents at Position 6 | Functional Group at Position 3 | Sulfamoyl Group Modification |
|---|---|---|---|---|
| Ethyl 2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate | Tetrahydrothieno[2,3-c]pyridine | Methyl | Ethyl ester (-COOEt) | N-butyl-N-methyl |
| Ethyl 2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide | Tetrahydrothieno[2,3-c]pyridine | Isopropyl | Carboxamide (-CONH₂) | N-butyl-N-methyl |
| Zygocaperoside | Flavonoid glycoside | N/A | Glycoside | Sulfonamide absent |
Physicochemical and Pharmacological Comparisons
Solubility and Stability
- The 6-methyl substituent may confer greater metabolic stability than the bulkier isopropyl group, which could hinder enzymatic degradation but increase steric hindrance in binding interactions.
Research and Application Context
Industrial and Regulatory Considerations
- Compounds with sulfamoyl groups often require rigorous handling protocols (e.g., P201, P210 precautions) to mitigate flammability and reactivity risks .
Q & A
Q. What are the key synthetic steps and critical reaction conditions for preparing this compound?
The synthesis involves multi-step organic reactions, including:
- Amide coupling : Reaction of a benzamido precursor with a tetrahydrothieno-pyridine intermediate under conditions optimized for temperature (e.g., 0–5°C for sensitive groups) and solvent choice (e.g., DMF or THF) to ensure high yields .
- Sulfamoylation : Introduction of the N-butyl-N-methylsulfamoyl group via sulfonyl chloride intermediates, requiring anhydrous conditions and controlled stoichiometry to avoid side reactions .
- Esterification : Final ethyl ester formation using ethanol under acidic or basic catalysis, monitored by thin-layer chromatography (TLC) for completion . Optimization : Reaction time, solvent polarity, and temperature are adjusted iteratively using design of experiments (DOE) methodologies to maximize purity (>95%) .
Q. Which analytical techniques are essential for characterizing this compound and its intermediates?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regioselectivity and functional group integrity (e.g., sulfamoyl proton signals at δ 3.1–3.3 ppm, ester carbonyl at ~170 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₂₅H₃₂N₄O₅S₂, exact mass 556.18 g/mol) .
- HPLC-PDA : Ensures purity (>98%) by detecting trace impurities from incomplete coupling or hydrolysis .
Q. How do the functional groups in this compound influence its physicochemical properties?
- Sulfamoyl group : Enhances solubility in polar aprotic solvents (e.g., DMSO) and potential hydrogen-bonding interactions with biological targets .
- Tetrahydrothieno-pyridine core : Contributes to conformational rigidity, affecting binding affinity in receptor assays .
- Ethyl ester : Improves membrane permeability in cellular assays but may require hydrolysis to the carboxylic acid for active metabolite formation .
Advanced Research Questions
Q. How can substituent effects on the benzamido and sulfamoyl groups be systematically studied to modulate biological activity?
- Electron-withdrawing/donating groups : Replace the N-butyl moiety with branched alkyl chains or aryl groups to study steric/electronic effects on sulfamoyl reactivity (e.g., Hammett plots) .
- Structure-Activity Relationship (SAR) : Synthesize analogs with modified benzamido substituents (e.g., methoxy, nitro) and evaluate inhibitory potency in enzymatic assays (IC₅₀ comparisons) .
- Computational modeling : Density Functional Theory (DFT) calculations predict charge distribution and binding energies with target proteins (e.g., kinases, GPCRs) .
Q. What experimental designs are recommended to evaluate this compound’s therapeutic potential in neurological disorders?
- In vitro assays :
- Radioligand binding : Screen for affinity at neurotransmitter receptors (e.g., dopamine D₂, serotonin 5-HT₃) using competitive displacement assays .
- Calcium flux assays : Measure functional modulation of ion channels in neuronal cell lines .
- In vivo models :
- Rodent behavioral tests : Assess anxiolytic or anticonvulsant effects in elevated plus-maze or pentylenetetrazole-induced seizure models .
- Data analysis : Use ANOVA with post-hoc tests (e.g., Tukey’s) to compare dose-response trends and establish significance (p < 0.05) .
Q. How can contradictory data on this compound’s reactivity in nucleophilic substitutions be resolved?
- Mechanistic studies : Conduct kinetic isotope effect (KIE) experiments or trapping of intermediates (e.g., using TEMPO) to distinguish between SN1/SN2 pathways .
- Spectroscopic validation : Monitor reaction progress in real-time via in-situ IR spectroscopy to detect transient intermediates .
- Computational validation : Compare potential energy surfaces for competing pathways using quantum mechanics/molecular mechanics (QM/MM) .
Q. What strategies are effective for optimizing its metabolic stability without compromising activity?
- Prodrug design : Replace the ethyl ester with tert-butyl or cyclopropyl esters to slow hepatic hydrolysis .
- Isotope labeling : Synthesize deuterated analogs at metabolically labile sites (e.g., methyl groups) to prolong half-life in microsomal assays .
- CYP450 inhibition assays : Identify metabolic hotspots using human liver microsomes and LC-MS/MS metabolite profiling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
